
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Overview
Description
“3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile” is a compound that has been used as an intermediate in the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . It consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of “this compound” involves a simple, novel, and efficient route. The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield and features a selective Sandmeyer reaction on the corresponding diaminopyrazole .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H12N4/c1-8(2,3)12-5-6(4-9)7(10)11-12/h5H,1-3H3,(H2,10,11) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include its hydrolysis to provide the carboxamide in 79% yield. It was then coupled successfully with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 164.21 . It is typically stored at room temperature and appears as a powder .
Scientific Research Applications
Reactivity and Derivative Formation
Research has shown that pyrazolo[5,1-c][1,2,4]triazine derivatives, structurally similar to 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, exhibit significant reactivity and can form a wide range of derivatives. For instance, the acylation of amino groups in these compounds can lead to the formation of corresponding amides under specific conditions, showcasing the compound's potential in creating structurally diverse molecules (Mironovich & Shcherbinin, 2014).
Synthesis of Regioisomeric Compounds
Another study highlighted the synthesis of regioisomeric 4-amino- and 6-amino-3-arylpyrazolo[3,4-b]pyridine-5-carbonitriles, indicating the flexibility of pyrazole carbonitriles in forming regioisomeric structures, which is crucial for the development of new pharmaceuticals and materials (Petrov, Kasatochkin, & Selivanov, 2015).
Formation of Pyrazolopyrimidines
Unexpectedly, during attempts to synthesize tetrazoles from carbonitriles, researchers discovered the formation of pyrazolopyrimidines, a process that underscores the complex chemistry of pyrazole carbonitriles and their potential to yield novel heterocyclic compounds (Faria et al., 2013).
Corrosion Inhibition
In an application beyond pharmaceuticals, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a compound related to this compound, demonstrated effectiveness as a corrosion inhibitor, suggesting that derivatives of this compound could be explored for protective applications in industrial materials (Abdel Hameed et al., 2020).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinase enzymes, which are crucial in cell signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it has been shown to impact gene expression by modulating transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular environment .
properties
IUPAC Name |
3-amino-1-tert-butylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-8(2,3)12-5-6(4-9)7(10)11-12/h5H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFQATVGGFKFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



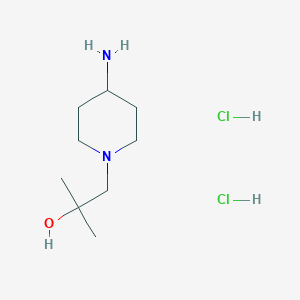
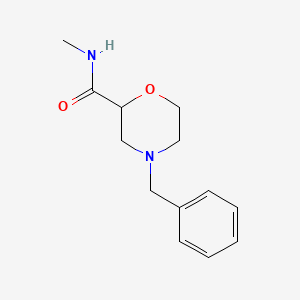
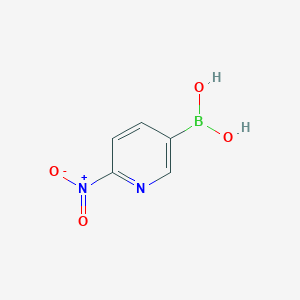
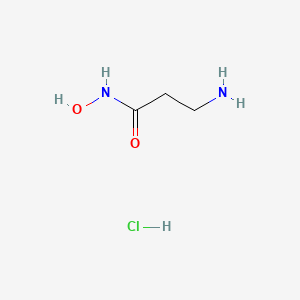
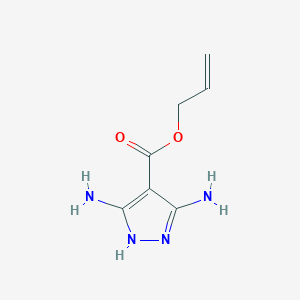
![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)



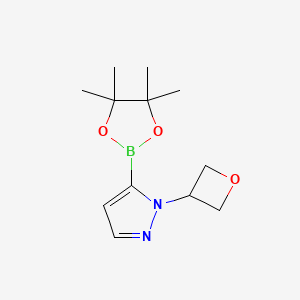


![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
